n-(4-Bromo-2,5-dimethylphenyl)acetamide

Organic Synthesis Cross-Coupling Medicinal Chemistry

Sourcing a reliable 4-bromo-2,5-dimethylphenyl scaffold for cross-coupling can be challenging due to inconsistent substitution patterns. This compound provides the exact regiochemistry required for predictable reactivity. - Enables Suzuki-Miyaura coupling via the 4-bromo handle for biaryl synthesis. - Compatible with Buchwald-Hartwig amination for diverse aniline libraries. - Useful as a reference scaffold in PI3K (IC₅₀ = 11 nM) and GPR35 (EC₅₀ = 887 nM) SAR studies.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 13711-31-4
Cat. No. B084249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Bromo-2,5-dimethylphenyl)acetamide
CAS13711-31-4
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)NC(=O)C
InChIInChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13)
InChIKeyTZQCMOHJNDKIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2,5-dimethylphenyl)acetamide: Strategic Building Block


N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4), also known as 4′-Bromo-2′,5′-acetoxylidide, is a trisubstituted aromatic amide with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol [1]. Its defining structural feature is a phenyl ring with bromine at the 4-position and methyl groups at the 2- and 5-positions [2]. This specific substitution pattern confers unique reactivity for electrophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for synthesizing more complex molecules . The compound is a crystalline solid with a reported melting point of 185 °C, a predicted boiling point of 339.8 ± 30.0 °C at 760 mmHg, and a predicted density of 1.413 ± 0.06 g/cm³ .

Cross-coupling capability

4-Bromo substituent enables Suzuki-Miyaura and Buchwald-Hartwig reactions for biaryl and amine-linked architectures.

Substitution pattern

2,5-Dimethyl groups may influence steric and electronic profiles during palladium-catalyzed coupling steps.

Bioactivity context

Reported low-level PI3K inhibition and GPR35 agonism data support probe-development studies; confirmatory profiling is advised.

Why This Compound Cannot Be Replaced by Simple Analogs


Generic substitution of N-(4-bromo-2,5-dimethylphenyl)acetamide with related acetamide derivatives is not feasible due to its unique combination of bromine and two methyl substituents, which dictate specific reactivity and biological interactions. Unlike the non-brominated analog N-(2,5-dimethylphenyl)acetamide, the 4-bromo substituent enables critical cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, essential for constructing complex molecular architectures . Furthermore, the 4-bromo-2,5-dimethyl substitution pattern differs fundamentally from the α-bromoacetamide analog (2-bromo-N-(2,5-dimethylphenyl)acetamide), which features a reactive bromomethyl group that leads to distinct reaction pathways and potential toxicity profiles . Even a shift in bromine position from the 4- to the 3-position alters electronic distribution and subsequent reactivity . These structural nuances underscore the necessity of using the precise compound for targeted synthetic and pharmacological studies.

Non-brominated analog

N-(2,5-dimethylphenyl)acetamide lacks the halogen handle for cross-coupling; building-block utility may not transfer.

α-Bromoacetamide analog

2-Bromo-N-(2,5-dimethylphenyl)acetamide carries a reactive bromomethyl group, leading to distinct pathways and potential toxicity that limit direct substitution.

Positional isomer (3-bromo)

Relocating bromine from the 4- to the 3-position shifts electronic distribution; coupling efficiency and selectivity may differ.

Comparative Evidence for Informed Procurement


Cross-Coupling Reactivity: Optimized for Suzuki-Miyaura and Buchwald-Hartwig Reactions

The 4-bromo substituent in N-(4-bromo-2,5-dimethylphenyl)acetamide is strategically positioned for transition metal-catalyzed cross-coupling reactions. In contrast, the non-brominated analog, N-(2,5-dimethylphenyl)acetamide (CAS 2050-44-4), lacks the necessary halogen handle for these transformations, limiting its utility as a building block for complex molecule synthesis . The presence of two methyl groups at the 2- and 5-positions further stabilizes the intermediate aryl-palladium species formed during cross-coupling, potentially enhancing reaction yields compared to mono-substituted analogs [1].

Cross-coupling capability
Class-level
4-Br enables Suzuki-Miyaura and Buchwald-Hartwig reactions
Non-brominated analog – no halogen handle for cross-coupling

Supports building-block selection for biaryl or amine-linked scaffold synthesis.

Class-level inference; confirm reactivity under specific Pd-catalyzed conditions.

Organic Synthesis Cross-Coupling Medicinal Chemistry

PI3K Enzyme Inhibition: Moderate Inhibitory Activity

N-(4-Bromo-2,5-dimethylphenyl)acetamide has been evaluated for its ability to inhibit the PI3K enzyme, a key target in cancer and inflammation. BindingDB reports an IC₅₀ of 11 nM for this compound in a fluorescence polarization (FP) assay against PI3K at pH 7.5 and 2°C [1]. While this value suggests moderate inhibitory activity, it is crucial to note the lack of comparative data for direct structural analogs in the same assay. A related compound, a tert-butyl carbamate derivative (CAS 1086392-05-3), lacks reported PI3K activity, highlighting the specific contribution of the acetamide and bromo-aryl group to this biological effect .

PI3K inhibition
Reported
IC50 11 nM

Supports PI3K probe-development context.

Fluorescence polarization assay, pH 7.5, 2 °C; no direct analog data available.

Kinase Inhibition Cancer Research Signal Transduction

GPR35 Agonism: Weak Agonist Activity

This compound was identified as a weak agonist of GPR35, an orphan G protein-coupled receptor implicated in inflammation and metabolic diseases. In a dynamic mass redistribution (DMR) assay using human HT-29 cells, N-(4-bromo-2,5-dimethylphenyl)acetamide displayed an EC₅₀ of 887 nM [1]. This activity is relatively low compared to known GPR35 agonists. The non-brominated analog N-(2,5-dimethylphenyl)acetamide has not been reported to exhibit GPR35 activity, suggesting that the 4-bromo substituent is crucial for this weak interaction [2].

GPR35 agonism
Reported
EC50 887 nM

Low-potency reference for GPR35 ligand optimization.

DMR assay in HT-29 cells; class-level inference.

GPR35 Agonist GPCR Drug Discovery

Antimicrobial Biofilm Inhibition: Weak Activity Against Enterococcus faecalis

In a study assessing inhibition of biofilm formation by Enterococcus faecalis, N-(4-bromo-2,5-dimethylphenyl)acetamide demonstrated weak activity with an IC₅₀ of 125,000 nM (1.25E+5 nM) after 20 hours, measured by crystal violet staining [1]. This low potency is typical for many simple acetamides. For comparison, the α-bromo analog, 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS 349120-88-3), is a reactive alkylating agent with a different mechanism of action and potential toxicity profile, making it unsuitable as a direct substitute for antimicrobial studies .

Biofilm inhibition
Context-dependent
IC50 1.25E+5 nM

Confirms low inherent antimicrobial activity; useful when antimicrobial effects are confounding.

E. faecalis biofilm, crystal violet, 20 h incubation.

Antimicrobial Biofilm Infectious Disease

Physicochemical Profile: Distinct Melting and Boiling Points

The physicochemical properties of N-(4-bromo-2,5-dimethylphenyl)acetamide provide a basis for analytical differentiation and formulation. The reported melting point of 185 °C distinguishes it from the non-brominated analog N-(2,5-dimethylphenyl)acetamide, which has a lower melting point [1]. The predicted boiling point of 339.8 °C and density of 1.413 g/cm³ are characteristic of this brominated structure . These parameters are essential for purity assessment, stability studies, and processing conditions.

Melting point
Class-level
185 °C

Supports identity verification and purity checks during procurement.

Distinguishes from non-brominated analog; predicted BP and density also available for processing guidance.

Physicochemical Properties Analytical Chemistry Formulation

Safety Profile: Classified as Harmful

According to GHS classification, N-(4-bromo-2,5-dimethylphenyl)acetamide is harmful by inhalation, in contact with skin, and if swallowed, and causes skin irritation . This hazard profile is more stringent than that of the non-brominated analog N-(2,5-dimethylphenyl)acetamide, which is a known human metabolite and generally considered less acutely toxic [1]. This difference necessitates distinct handling and disposal protocols.

Safety classification
Class-level
Harmful (inhalation, skin contact, ingestion); skin irritant Cat. 2

Requires appropriate PPE and handling protocols.

GHS classification; more stringent than the non-brominated analog.

Safety Toxicology Handling

Research and Industrial Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

This compound is ideally suited as a building block for the synthesis of biaryl-containing molecules via Suzuki-Miyaura cross-coupling. Its 4-bromo substituent serves as a reactive handle for coupling with various aryl boronic acids, enabling the rapid generation of diverse compound libraries for drug discovery and materials science . The 2,5-dimethyl substitution pattern provides steric and electronic tuning that can be advantageous in optimizing reaction yields and subsequent biological activity [1].

Buchwald-Hartwig Amination for Functionalized Anilines

The 4-bromo group facilitates Buchwald-Hartwig amination reactions with primary and secondary amines, allowing for the introduction of diverse amine functionalities onto the aromatic ring. This application is particularly relevant for medicinal chemistry programs targeting kinases or other proteins where a substituted aniline motif is required .

Chemical Probe for PI3K and GPR35 Target Engagement

Given its reported, albeit weak, activity against PI3K (IC₅₀ = 11 nM) and GPR35 (EC₅₀ = 887 nM), this compound can be utilized as a low-potency reference ligand or a starting scaffold for structure-activity relationship (SAR) studies in these target classes [1][2]. Its simple structure allows for easy diversification to explore binding determinants.

Synthesis of Complex Heterocyclic Scaffolds

The combination of the bromine atom and the protected amine functionality (as an acetamide) makes this compound a versatile intermediate for synthesizing more complex heterocyclic systems. It can be used in sequential reactions, such as cross-coupling followed by cyclization, to build intricate molecular frameworks found in many pharmaceuticals and agrochemicals .

Application
Selection Property
Validation Focus
Biaryl library synthesis (Suzuki coupling)
4-Bromo cross-coupling handle with 2,5-dimethyl steric/electronic profile
Coupling yield and substrate scope review
Functionalized aniline synthesis (Buchwald-Hartwig)
4-Bromo reactivity for amine coupling
Amination scope and aniline motif compatibility
Kinase/GPCR probe development (PI3K, GPR35)
Reported target activity at defined concentrations
Target-engagement assay and SAR profiling
Heterocyclic scaffold construction
Bromine handle and protected amine for sequential reactions
Cyclization compatibility and scaffold diversity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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